(S)-2-Hydroxy-4-phenylbutyric acid is derived from various natural and synthetic pathways. It can be obtained through the reduction of corresponding ketones or through microbial fermentation processes. The compound falls under the category of carboxylic acids, specifically hydroxy acids, which are characterized by their acidic properties and the presence of hydroxyl groups.
The synthesis of (S)-2-hydroxy-4-phenylbutyric acid can be achieved through several methods:
(S)-2-Hydroxy-4-phenylbutyric acid participates in various chemical reactions:
The mechanism by which (S)-2-hydroxy-4-phenylbutyric acid exerts its effects primarily involves modulation of neurotransmitter systems in the central nervous system. It has been shown to interact with receptors involved in blood pressure regulation, potentially leading to vasodilation and decreased vascular resistance. Studies indicate that it may influence pathways related to nitric oxide production, enhancing blood flow and reducing hypertension .
These properties make (S)-2-hydroxy-4-phenylbutyric acid suitable for various applications in medicinal chemistry.
(S)-2-Hydroxy-4-phenylbutyric acid is primarily utilized in pharmacological research due to its antihypertensive properties. It serves as an intermediate in the synthesis of various pharmaceuticals aimed at treating hypertension and other cardiovascular conditions. Additionally, it has potential applications in studies related to metabolic disorders due to its influence on metabolic pathways involving fatty acids .
The molecular architecture of (S)-2-hydroxy-4-phenylbutyric acid (C₁₀H₁₂O₃, molecular weight 180.2 g/mol) features a carboxyl group, a chiral secondary alcohol, and a lipophilic phenylbutyric chain [1] [7]. This combination creates a multifunctional molecule capable of participating in various chemical transformations. The stereogenic center at the C2 carbon atom gives rise to two enantiomers: the (S)- and (R)- configurations. These enantiomers exhibit identical physical and chemical properties in achiral environments but display markedly different biological activities and pharmaceutical utilities due to their stereospecific interactions with biological targets [4].
Table 1: Comparative Properties of (S)- and (R)-2-Hydroxy-4-phenylbutyric Acid Isomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Number | 115016-95-0 | 101190-78-9 (representative) |
Optical Rotation [α]²⁰D | +7 to +10° (C=1 in Ethanol) | -7 to -10° (mirror image) |
Melting Point | 110-112°C | Similar range (115-119°C for racemate) |
Appearance | White to off-white crystalline powder | White crystalline solid |
pKa | ~3.79 (predicted) | ~3.79 (predicted) |
Primary Applications | Biochemical research, chiral synthon | ACE inhibitor precursor |
The distinct spatial arrangement of functional groups around the chiral center critically determines the molecule's interaction with enzymes and biological receptors. For pharmaceutical applications, this stereodifferentiation is paramount: the (R)-enantiomer serves as the essential precursor for angiotensin-converting enzyme (ACE) inhibitors, while the (S)-enantiomer finds utility primarily in research contexts and specialized synthesis [1] [4]. The enantiomeric purity of these isomers is typically verified through optical rotation measurements, chiral chromatography, or nuclear magnetic resonance spectroscopy with chiral shift reagents. Industrially, the (S)-enantiomer is produced to high enantiomeric excess (often >98%) to meet research and synthetic standards [1] [7].
The synthesis of enantiomerically pure 2-hydroxy-4-phenylbutyric acid has evolved substantially since the 1980s, paralleling advances in asymmetric synthesis. Initial methods relied on classical resolution techniques, which were inefficient and low-yielding due to the 50% maximum yield limitation. The development of stereoselective catalytic methods represented a significant breakthrough, enabling direct access to the desired enantiomers without wasteful resolution steps [4] [6].
Early biocatalytic approaches employed whole-cell systems, such as Proteus vulgaris, which exhibited inherent reductase activity toward 2-oxo-4-phenylbutyric acid (OPBA) but suffered from poor stereoselectivity and productivity. The identification and isolation of specific dehydrogenases capable of enantioselective reduction represented a major advancement. Notably, D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus and Staphylococcus epidermidis demonstrated activity toward OPBA, albeit with initially low efficiency due to steric constraints imposed by the substrate's bulky phenyl group [2] [6]. Protein engineering efforts addressed these limitations through rational mutagenesis. The creation of the Y52L/F299Y double mutant of D-nLDH significantly enhanced the enzyme's binding pocket to accommodate the phenyl substituent, substantially increasing catalytic efficiency and enantioselectivity for (R)-HPBA production [2].
Chemical asymmetric synthesis methods developed concurrently with biocatalytic approaches. Heterogeneous catalytic hydrogenation using cinchona-modified platinum catalysts and homogeneous hydrogenation with chiral rhodium-diphosphine complexes demonstrated feasibility for producing both enantiomers. However, these chemical methods often required expensive chiral ligands and exhibited moderate enantioselectivity compared to enzymatic approaches [4]. The evolution toward immobilized enzyme systems and engineered whole-cell biocatalysts has progressively improved process economics, enabling large-scale production of both enantiomers with high optical purity (>99% ee) [2] [10].
Table 2: Evolution of Synthetic Methods for Chiral 2-Hydroxy-4-phenylbutyric Acid
Era | Primary Methods | Key Advancements | Limitations | |
---|---|---|---|---|
1980s | Classical resolution | Diastereomeric salt formation | Maximum 50% yield; wasteful | |
Microbial reduction (wild strains) | Whole-cell reductases | Low productivity; byproduct formation | ||
1990s | Chemical asymmetric hydrogenation | Chiral Pt/Rh catalysts; 80-90% ee | Expensive ligands; moderate ee | |
Enzyme membrane reactors | Cofactor regeneration; continuous operation | Enzyme instability; complex engineering | ||
2000s | Recombinant dehydrogenase expression | E. coli expressing engineered D-nLDH and FDH | High ee (>99%); efficient cofactor recycling | Substrate/product inhibition |
2010s-present | Immobilized fibrous bed bioreactors | Co-immobilization of cells/enzymes; fed-batch operation | High productivity (9 g/L·h); operational stability | Scale-up challenges |
(S)-2-Hydroxy-4-phenylbutyric acid serves as a vital chiral synthon in medicinal chemistry, though its pharmaceutical significance is overshadowed by its (R)-counterpart in cardiovascular therapeutics. The (R)-enantiomer is an essential precursor for synthesizing angiotensin-converting enzyme inhibitors including benazepril, enalapril, lisinopril, ramipril, and quinapril [2] [3] [10]. These drugs constitute first-line therapies for hypertension and congestive heart failure, creating substantial demand for enantiomerically pure intermediates. The structural similarity between the two enantiomers enables the (S)-form to serve as a critical reference standard in analytical methods development for quality control during (R)-HPBA production [1].
In ACE inhibitor synthesis, the (R)-HPBA moiety contributes to drug potency through specific binding interactions with the angiotensin-converting enzyme's active site. The stereochemistry at the C2 position critically influences this molecular recognition: inversion to the (S)-configuration typically reduces inhibitory activity by orders of magnitude. This strict stereochemical requirement drives the need for highly enantioselective production methods for the (R)-enantiomer [3] [10]. Biocatalytic reduction of 2-oxo-4-phenylbutyric acid (OPBA) has emerged as the predominant industrial method, typically employing engineered D-lactate dehydrogenase (D-nLDH) coupled with cofactor regeneration systems:
Table 3: ACE Inhibitors Utilizing (R)-2-Hydroxy-4-phenylbutyric Acid Derivative as Key Chiral Synthon
ACE Inhibitor | Molecular Target | Annual Production Scale | Role of (R)-HPBA Fragment |
---|---|---|---|
Benazepril | Angiotensin-converting enzyme | Hundreds of tons | Provides chiral C3 side chain of decahydroisoquinolinecarboxylic acid moiety |
Enalapril | Angiotensin-converting enzyme | Hundreds of tons | Forms ester moiety metabolized to active diacid |
Quinapril | Angiotensin-converting enzyme | Significant volumes | Contributes to high-affinity zinc-binding motif |
Ramipril | Angiotensin-converting enzyme | Significant volumes | Enhances binding to S₁ and S₂ enzyme subsites |
Lisinopril | Angiotensin-converting enzyme | Hundreds of tons | Serves as proline-mimetic component |
The production efficiency of (R)-HPBA directly impacts the cost-effectiveness of these blockbuster drugs. Modern biocatalytic processes achieve molar yields exceeding 95% with enantiomeric purity >99% ee, significantly reducing waste generation compared to earlier chemical methods. The (S)-enantiomer plays an indispensable role in this ecosystem as a chromatographic standard for validating the enantiomeric purity of (R)-HPBA production batches [1] [7]. Additionally, (S)-HPBA serves as a chiral building block in synthesizing protease inhibitors and other specialized pharmaceuticals beyond the cardiovascular class, though these applications remain less extensive than ACE inhibitor production [8]. The continued refinement of (S)-HPBA synthesis methods supports pharmaceutical innovation by providing access to this versatile chiral synthon for drug discovery and process chemistry applications.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0